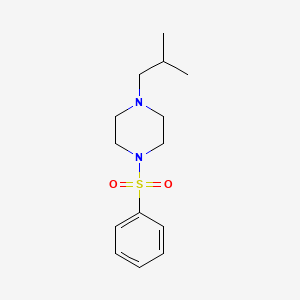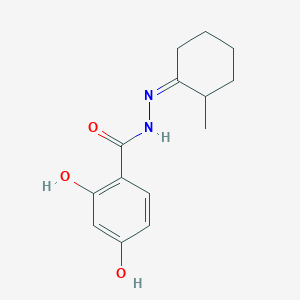
1-isobutyl-4-(phenylsulfonyl)piperazine
Overview
Description
1-isobutyl-4-(phenylsulfonyl)piperazine, also known as PSP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to possess unique properties that make it a valuable tool in the study of various biological processes.
Mechanism of Action
The mechanism of action of 1-isobutyl-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activity of ion channels. 1-isobutyl-4-(phenylsulfonyl)piperazine has been shown to enhance the release of dopamine and serotonin, which may contribute to its effects on behavior and cognition.
Biochemical and Physiological Effects:
1-isobutyl-4-(phenylsulfonyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of ion channels, and the modulation of receptor subtypes. These effects may contribute to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-isobutyl-4-(phenylsulfonyl)piperazine in lab experiments is its ability to modulate multiple neurotransmitter systems and ion channels, making it a versatile tool for studying various biological processes. However, one limitation of using 1-isobutyl-4-(phenylsulfonyl)piperazine is its potential toxicity and side effects, which must be carefully considered when using this compound in experimental settings.
Future Directions
There are several future directions for the study of 1-isobutyl-4-(phenylsulfonyl)piperazine, including the development of more selective analogs that target specific neurotransmitter systems and ion channels. Additionally, further research is needed to fully understand the mechanism of action of 1-isobutyl-4-(phenylsulfonyl)piperazine and its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Scientific Research Applications
1-isobutyl-4-(phenylsulfonyl)piperazine has been used in a variety of scientific research applications, including the study of neurotransmitter systems, ion channels, and receptor subtypes. This compound has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, serotonin, and norepinephrine systems. Additionally, 1-isobutyl-4-(phenylsulfonyl)piperazine has been shown to interact with ion channels, including the voltage-gated sodium and potassium channels.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(2-methylpropyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-13(2)12-15-8-10-16(11-9-15)19(17,18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTMKNOSFSNQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N'-{5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4284615.png)
![2-(4-{N-[(5-ethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4284617.png)
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4284623.png)
![2-({5-[2-(2-hydroxy-1-naphthoyl)carbonohydrazonoyl]-2-methoxybenzyl}oxy)benzamide](/img/structure/B4284635.png)
![N'-{[1-(3-chlorobenzyl)-1H-indol-3-yl]methylene}-3,5-dihydroxybenzohydrazide](/img/structure/B4284650.png)
![3,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4284663.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-1-hydroxy-2-naphthohydrazide](/img/structure/B4284668.png)
![N-(3-chloro-2-methylphenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4284670.png)
![N-(2-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4284672.png)

![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4284687.png)
![N-benzyl-2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4284693.png)
![2-(allyloxy)-N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4284708.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-isopropylhydrazinecarbothioamide](/img/structure/B4284714.png)